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Compound of Interest

Compound Name: Cardol diene

Cat. No.: B3026392 Get Quote

Cardol Diene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Cardol diene, a naturally occurring phenolic lipid derived from cashew nut shell liquid (CNSL),

has garnered significant interest in the scientific community for its diverse biological activities.

This technical guide provides an in-depth overview of the physical and chemical properties of

Cardol diene, along with detailed experimental methodologies and visualizations to support

researchers in their exploration of this promising compound.

Chemical and Physical Properties
Cardol diene, systematically named 5-(8Z,11Z)-pentadecadien-1-yl-1,3-benzenediol, is

characterized by a resorcinol ring substituted with a C15 unsaturated aliphatic chain. This

unique structure imparts a range of physicochemical properties that are crucial for its handling,

formulation, and biological interactions.

Quantitative Data Summary
The following table summarizes the key physical and chemical properties of Cardol diene
compiled from various sources.
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Property Value References

Molecular Formula C₂₁H₃₂O₂

Molecular Weight 316.5 g/mol

CAS Number 79473-25-9

Appearance Neat oil

Purity >98%

Boiling Point 472.40 °C

Density 0.986 g/cm³

Flash Point 208.30 °C

UV Maximum (λmax) 279 nm

Solubility

   DMF 20 mg/mL

   DMSO 15 mg/mL

   Ethanol 22 mg/mL

   Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL

Experimental Protocols
This section outlines generalized experimental protocols for the determination of key physical

and chemical properties of Cardol diene. These methodologies are based on standard

laboratory practices for phenolic lipids.

Determination of Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the solubility of a compound in

various solvents.

Materials:
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Cardol diene

Selected solvents (e.g., DMF, DMSO, Ethanol, Ethanol:PBS buffer)

Analytical balance

Vials with screw caps

Shaking incubator or orbital shaker

Centrifuge

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

Add an excess amount of Cardol diene to a vial containing a known volume of the selected

solvent.

Tightly cap the vials and place them in a shaking incubator set at a constant temperature

(e.g., 25 °C).

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is

reached.

After shaking, allow the vials to stand to let undissolved solute settle.

Centrifuge the vials to further separate the saturated solution from the excess solid.

Carefully withdraw a known volume of the supernatant (the saturated solution).

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the

analytical method.

Quantify the concentration of Cardol diene in the diluted solution using a calibrated HPLC or

UV-Vis spectrophotometer.

Calculate the solubility in mg/mL or other desired units.
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Sample Preparation Equilibration Phase Separation Analysis

Add excess Cardol diene to solvent Seal and place in shaking incubator Shake for 24-48 hours Allow to settle Centrifuge Withdraw supernatant Dilute supernatant Quantify concentration (HPLC/UV-Vis) Calculate solubility

Click to download full resolution via product page

Solubility Determination Workflow

UV-Vis Spectroscopy
This protocol outlines the determination of the maximum absorbance wavelength (λmax) of

Cardol diene.

Materials:

Cardol diene

Spectroscopy grade solvent (e.g., ethanol)

UV-Vis spectrophotometer

Quartz cuvettes

Procedure:

Prepare a dilute stock solution of Cardol diene in the chosen solvent.

Further dilute the stock solution to obtain a concentration that gives an absorbance reading

within the optimal range of the instrument (typically 0.2 - 0.8 a.u.).

Use the pure solvent as a blank to zero the spectrophotometer.

Fill a quartz cuvette with the diluted Cardol diene solution.

Scan the absorbance of the solution over a relevant wavelength range (e.g., 200-400 nm).
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Identify the wavelength at which the maximum absorbance occurs (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of Cardol
diene for structural elucidation.

Materials:

Cardol diene

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

NMR tubes

NMR spectrometer

Procedure:

Dissolve a small amount of Cardol diene (typically 5-10 mg) in approximately 0.5-0.7 mL of

the deuterated solvent in a clean, dry NMR tube.

Place the NMR tube in the spectrometer.

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a

relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-

to-noise ratio.

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the

lower natural abundance of ¹³C. A proton-decoupled sequence is commonly used.

Process the spectra (Fourier transform, phase correction, baseline correction, and

referencing to the residual solvent peak).

Analyze the chemical shifts, coupling constants, and integration to confirm the structure of

Cardol diene.

Mass Spectrometry (MS)
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This protocol describes a general method for the analysis of Cardol diene using Gas

Chromatography-Mass Spectrometry (GC-MS).

Materials:

Cardol diene

Volatile solvent (e.g., hexane, ethyl acetate)

GC-MS system with a suitable capillary column (e.g., non-polar or medium-polarity)

Procedure:

Prepare a dilute solution of Cardol diene in the chosen volatile solvent.

Inject a small volume of the solution into the GC-MS instrument.

The sample is vaporized in the heated injection port and separated on the GC column based

on its volatility and interaction with the stationary phase.

As the compound elutes from the GC column, it enters the mass spectrometer.

The molecules are ionized (e.g., by electron impact) and the resulting fragments are

separated based on their mass-to-charge ratio.

A mass spectrum is generated, which provides information about the molecular weight and

fragmentation pattern of Cardol diene, aiding in its identification and structural confirmation.

Sample Preparation Injection & Separation Detection & Analysis

Dissolve Cardol diene in volatile solvent Inject into GC-MS Separation on GC column Ionization in MS Mass analysis Generate mass spectrum
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GC-MS Analysis Workflow
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Biological Activity and Potential Signaling Pathways
Cardol diene exhibits notable biological activities, with its schistosomicidal effects being

particularly well-documented. It has been shown to be effective against Schistosoma mansoni

worms. While the precise signaling pathways of its schistosomicidal action are still under

investigation, the enzyme inhibitory properties of related phenolic lipids provide insights into its

potential mechanisms of action.

Enzyme Inhibition
Phenolic compounds, including those found in CNSL, are known to inhibit various enzymes.

For instance, related cardol compounds have been shown to inhibit tyrosinase and

acetylcholinesterase. This inhibition is often attributed to the interaction of the phenolic hydroxyl

groups with the active site of the enzyme.

The following diagram illustrates a generalized mechanism of competitive enzyme inhibition,

which is a plausible mode of action for Cardol diene.
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Competitive Enzyme Inhibition Pathway

Conclusion
Cardol diene is a versatile natural product with well-defined physical and chemical properties

and significant biological potential. This guide provides a foundational resource for researchers,

offering both quantitative data and standardized methodologies to facilitate further investigation

into its therapeutic applications. The exploration of its precise mechanisms of action,

particularly its schistosomicidal properties, remains a promising area for future research.
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To cite this document: BenchChem. [physical and chemical properties of Cardol diene].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3026392#physical-and-chemical-properties-of-
cardol-diene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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